Tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with 2-hydroxypropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
Tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the presence of a hydroxyl group on the propyl chain. This structural characteristic imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
GDZXWGHGMJGYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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